molecular formula C23H22N2O4 B11041052 (1Z)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041052
M. Wt: 390.4 g/mol
InChI Key: PPPIFQSRVRHXJD-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a pyrroloquinoline core, which contributes to its distinctive chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one include:

    1-(1,3-benzodioxol-5-ylimino)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Differing by the methoxy group, this compound exhibits slightly different reactivity and biological activity.

    1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one:

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H22N2O4/c1-5-27-15-9-16-13(2)11-23(3,4)25-21(16)17(10-15)20(22(25)26)24-14-6-7-18-19(8-14)29-12-28-18/h6-11H,5,12H2,1-4H3

InChI Key

PPPIFQSRVRHXJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCO5)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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